molecular formula C15H16N2O2 B12122677 Quinolin-8-yl piperidine-1-carboxylate

Quinolin-8-yl piperidine-1-carboxylate

Cat. No.: B12122677
M. Wt: 256.30 g/mol
InChI Key: NMAHWWYZVAQAMR-UHFFFAOYSA-N
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Description

Quinolin-8-yl piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked via a carboxylate ester to a quinolin-8-yl moiety. Piperidine carboxylates are widely studied in medicinal chemistry due to their versatility as intermediates and bioactive scaffolds. The quinoline group, a bicyclic aromatic system with a nitrogen atom, often confers unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

quinolin-8-yl piperidine-1-carboxylate

InChI

InChI=1S/C15H16N2O2/c18-15(17-10-2-1-3-11-17)19-13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2

InChI Key

NMAHWWYZVAQAMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Classical Nucleophilic Substitution Approaches

The foundational method for synthesizing quinolin-8-yl piperidine-1-carboxylate involves nucleophilic substitution reactions, where a piperidine derivative reacts with a quinoline-containing electrophile. A representative procedure involves the reaction of 8-hydroxyquinoline with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds in anhydrous dichloromethane at 0–25°C, achieving yields of 65–75% after purification via column chromatography .

Key challenges in this method include the hygroscopic nature of piperidine-1-carbonyl chloride and competing side reactions, such as over-alkylation. To mitigate these issues, slow addition of the electrophile and strict temperature control are critical. Recent advancements have employed microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, though yields remain comparable to traditional methods .

Transition Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed coupling reactions offer a versatile route to this compound, particularly for introducing substituents on the quinoline ring. The Ullmann coupling between 8-bromoquinoline and piperidine-1-carboxylic acid has been optimized using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand . This method operates in dimethylformamide (DMF) at 110°C, achieving yields of 80–85% after 24 hours .

A comparative analysis of catalysts revealed that palladium(II) acetate with Xantphos as a ligand improves regioselectivity but increases costs. For industrial-scale applications, copper-based systems remain preferable due to their cost-effectiveness and tolerance to oxygen moisture .

Photocatalytic One-Step Synthesis

Inspired by advances in photoredox catalysis, a novel one-step method has been developed using acridine salts as photocatalysts (Fig. 1) . This approach directly couples 8-aminoquinoline with piperidine-1-carboxylic acid tert-butyl ester under blue LED irradiation in the presence of 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant . The reaction proceeds in anhydrous dichloroethane at room temperature, achieving remarkable yields of 90–95% within 10 hours .

Advantages:

  • Eliminates heavy metal catalysts and hazardous hydrogen gas .

  • Reduces byproduct formation through precise control of radical intermediates .

  • Scalable to industrial production with minimal purification steps .

Deprotection Strategies for tert-Butyl Carbamate Intermediates

Many synthetic routes employ tert-butyloxycarbonyl (Boc)-protected intermediates to enhance solubility and stability during reactions. A two-chamber reactor system enables efficient deprotection using hydrogen chloride gas generated in situ from sodium chloride and sulfuric acid . For this compound, this method achieves quantitative conversion of Boc-protected precursors to the final product without column chromatography .

Optimized Conditions:

  • Chamber A: NaCl + H₂SO₄ → HCl gas generation.

  • Chamber B: Boc-protected intermediate dissolved in dichloroethane.

  • Reaction time: 4–20 hours at room temperature .

This method avoids traditional pitfalls like excessive HCl waste and ensures compatibility with acid-labile functional groups .

Comparative Analysis of Synthetic Methods

The table below summarizes the four methods, emphasizing yields, costs, and practicality:

MethodCatalyst/ReagentsYield (%)Reaction TimeCost IndexEnvironmental Impact
Nucleophilic SubstitutionPiperidine-1-carbonyl chloride65–7512–24 hLowModerate (solvent waste)
Ullmann CouplingCuI, 1,10-phenanthroline80–8524 hModerateHigh (heavy metal use)
Photocatalytic SynthesisAcridine salt, TEMPO90–9510 hHighLow
Boc DeprotectionHCl gas>994–20 hLowLow

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of quinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between Quinolin-8-yl piperidine-1-carboxylate and two related compounds:

Compound Name Substituent on Piperidine Aromatic Group Functional Groups
This compound None Quinolin-8-yl Carboxylate ester
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-amino, 4-(pyridin-3-yl) Pyridin-3-yl Carboxylate ester, tert-butyl
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-(1H-tetrazol-5-yl) None Carboxylate ester, tetrazole

Key Observations :

  • The quinolin-8-yl group in the target compound introduces a larger aromatic system compared to pyridin-3-yl (PK03447E-1) or tetrazole (). This likely enhances π-π stacking interactions in biological targets but may reduce solubility.
  • PK03447E-1 contains both amino and pyridinyl substituents, which could improve hydrogen-bonding capacity and metabolic stability .
  • The tetrazole group in ’s compound is a bioisostere for carboxylic acids, offering improved bioavailability and resistance to enzymatic degradation .

Physical and Chemical Properties

Property PK03447E-1 tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate This compound (Inferred)
Physical State Light yellow solid Not reported Likely solid (based on analogs)
Solubility Not reported Enhanced (tetrazole bioisostere) Moderate (quinoline may reduce aqueous solubility)
Stability Requires protective handling Likely stable (tetrazole group) Subject to ester hydrolysis

Notes:

  • The tetrazole analog’s antidiabetic activity (IC₅₀ = 7.12 µM) highlights the role of functional groups in bioactivity .

Q & A

Q. What are the standard synthetic routes for preparing Quinolin-8-yl piperidine-1-carboxylate?

The compound is synthesized via multi-step reactions, typically involving the formation of the quinoline core followed by introduction of the piperidine moiety. Key steps include coupling reactions (e.g., nucleophilic substitution or amidation) and purification via chromatography or recrystallization. Characterization employs NMR (¹H/¹³C) for structural verification and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies proton and carbon environments. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (using SHELX programs) resolves absolute stereochemistry when single crystals are obtainable .

Q. How can researchers optimize reaction yields during synthesis?

Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C enhances nucleophilic substitution efficiency. Kinetic monitoring via TLC or in-situ IR ensures reaction completion .

Q. What analytical methods are recommended for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Complementary techniques include GC-MS for volatile byproducts and elemental analysis for C/H/N composition. Purity thresholds ≥95% are typical for pharmacological studies .

Q. Which biological assays are commonly used to evaluate its pharmacological potential?

In vitro assays include enzyme inhibition (e.g., kinase activity via fluorescence-based assays) and cytotoxicity screening (MTT assay). Dose-response curves (IC₅₀ calculations) and selectivity indices against related targets are prioritized .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Isotopic labeling (e.g., deuterium exchange) and intermediate trapping (e.g., using quenching agents) clarify mechanistic pathways. Computational studies (DFT calculations) model transition states and energy barriers, validated by experimental kinetics .

Q. What strategies address contradictions in biological activity data across studies?

Cross-validate assays under standardized conditions (e.g., cell line specificity, serum concentration). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) and assess batch-to-batch purity variations via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution of the quinoline (e.g., halogenation at C-6) or piperidine (e.g., N-alkylation) moieties is performed. Pharmacophore mapping and 3D-QSAR models (using CoMFA/CoMSIA) prioritize modifications for enhanced target engagement .

Q. What computational tools integrate with experimental data for target prediction?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes and stability. Machine learning models (e.g., Random Forest) trained on ChEMBL data correlate structural features with activity .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

SHELXL refinement of X-ray data (R-factor < 0.05) determines absolute configuration. For challenging cases, anomalous dispersion (e.g., Cu-Kα radiation) or resonant scattering techniques validate stereochemistry .

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